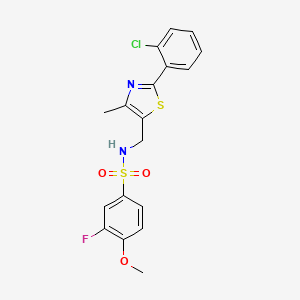

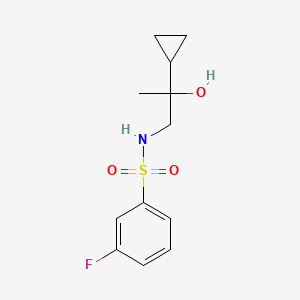

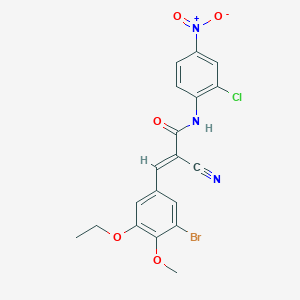

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs.Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods.Applications De Recherche Scientifique

Fluorination Reactions

N-Fluorobenzenesulfonamide derivatives, including compounds similar to N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide, are used in fluorination reactions. For instance, they have been utilized in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes, achieving high yields and enantioselectivities (Wang et al., 2014).

Synthesis of Biologically Active Molecules

These compounds are instrumental in synthesizing biologically active molecules. For example, they are used in the creation of selective cyclooxygenase-2 inhibitors, with fluorine atoms introduced to preserve COX-2 potency and increase selectivity (Hashimoto et al., 2002).

Enantiodivergent Synthesis

They play a role in enantiodivergent synthesis, as seen in the production of mirror images of compounds like 3'-fluorothalidomide using N-fluorobenzenesulfonimide (NFSI) (Yamamoto et al., 2011).

Imaging Agents

In medical imaging, fluorine-18 labeled analogs of hypoglycemic drugs, derived from benzenesulfonamide compounds, have been synthesized for potential use as β-cell imaging agents (Shiue et al., 2001).

Complex Synthesis

These compounds are also used in the synthesis of complex molecular structures, such as platinum(II) dithiocarbimato complexes, where 4-fluorobenzenesulfonamide acts as a reactant (Amim et al., 2008).

Drug Development

Sulfonamide derivatives, including those related to N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide, are investigated for their potential as antitumor agents, with some showing promising activity against cancer cells (Subramanyam et al., 2017).

Chemical Bond Formation

N-Fluorobenzenesulfonimide has been effectively used as a source for nucleophilic nitrogen or nitrogen radicals in the formation of carbon-nitrogen bonds (Li & Zhang, 2014).

Mécanisme D'action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems. This can include the specific proteins or enzymes it binds to, and the effects it has on cellular processes.

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3S/c1-12(15,9-5-6-9)8-14-18(16,17)11-4-2-3-10(13)7-11/h2-4,7,9,14-15H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVSDCSJJSZPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC(=C1)F)(C2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)

![2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2413889.png)

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)